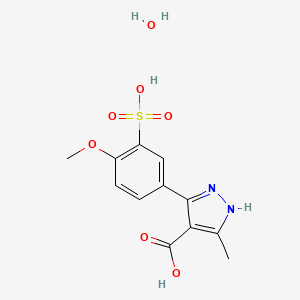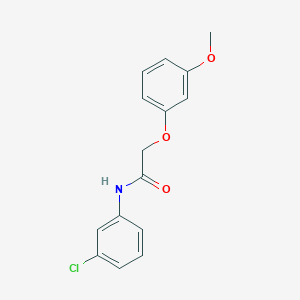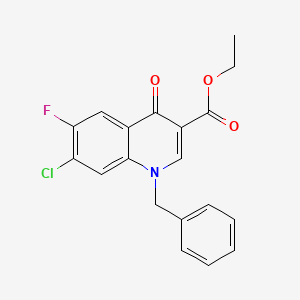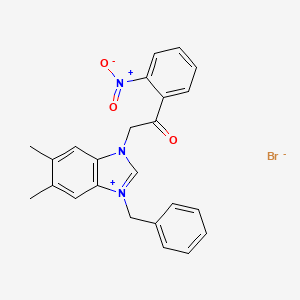
4-(3-Cinnamoyl-2-thioureido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cinnamoyl-2-thioureido)benzoic acid is a unique organic compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound is characterized by the presence of a cinnamoyl group, a thioureido group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-(3-Cinnamoyl-2-thioureido)benzoic acid typically involves the reaction of cinnamoyl chloride with 4-aminobenzoic acid in the presence of thiourea . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
4-(3-Cinnamoyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
4-(3-Cinnamoyl-2-thioureido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-Cinnamoyl-2-thioureido)benzoic acid involves its interaction with various molecular targets and pathways. The cinnamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
4-(3-Cinnamoyl-2-thioureido)benzoic acid can be compared with other similar compounds such as:
4-Thioureido-benzoic acid: This compound lacks the cinnamoyl group, making it less versatile in certain chemical reactions.
Cinnamoyl thiourea: This compound lacks the benzoic acid moiety, which may reduce its potential biological activities.
Benzoic acid derivatives: These compounds may have different substituents on the benzoic acid ring, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
5772-92-9 |
|---|---|
Molekularformel |
C17H14N2O3S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-15(11-6-12-4-2-1-3-5-12)19-17(23)18-14-9-7-13(8-10-14)16(21)22/h1-11H,(H,21,22)(H2,18,19,20,23)/b11-6+ |
InChI-Schlüssel |
AZWJKEWVFXUXEK-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)

![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)


![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)


